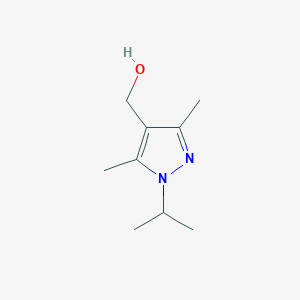
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound widely used in chemical synthesis, analytical chemistry, and biological research. Its molecular formula is C10H13ClO4S, and it is known for its high reactivity towards nucleophilic reagents due to the electrophilic nature of the sulfonic chloride group.
Méthodes De Préparation
The synthesis of 2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride involves the reaction of 2-(3,4-dimethoxyphenyl)ethanol with sulfuryl chloride in the presence of a catalyst such as iron (III) chloride or aluminum chloride. This reaction yields this compound and hydrogen chloride as by-products. The compound can be purified by recrystallization from a suitable organic solvent.
Analyse Des Réactions Chimiques
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfonyl chloride group can be involved in redox processes under certain conditions.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, facilitated by the electron-donating methoxy groups.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Pharmaceutical Synthesis: It is used as a building block in the synthesis of various pharmaceuticals.
Analytical Chemistry: It serves as a derivatizing agent in mass spectrometry to enhance detection limits and selectivity.
Material Science: The compound is used in the synthesis of polymers with improved properties, such as enhanced biodegradability and water solubility.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonating agent. The sulfonic chloride group is highly electrophilic, allowing it to react readily with nucleophiles to form stable sulfonate and sulfonamide derivatives. This reactivity is crucial for its role in chemical synthesis and derivatization processes.
Comparaison Avec Des Composés Similaires
2-(3,4-Dimethoxyphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in similar applications but with different reactivity profiles.
Benzenesulfonyl Chloride: Another sulfonyl chloride with a different aromatic structure, used in various organic synthesis reactions.
Tosyl Chloride (p-Toluenesulfonyl Chloride):
The unique aspect of this compound lies in its specific structure, which combines the reactivity of the sulfonyl chloride group with the electron-donating effects of the methoxy groups on the aromatic ring, enhancing its utility in various chemical reactions.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-14-9-4-3-8(7-10(9)15-2)5-6-16(11,12)13/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZMFLPQZIVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCS(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Dimethylamino)benzyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3033226.png)
![2-[4-(Acetylamino)phenyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3033227.png)
![(2-{4-[2-(4-Bromobenzoyl)cyclopropyl]phenyl}cyclopropyl)(4-fluorophenyl)methanone](/img/structure/B3033229.png)


![[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-](/img/structure/B3033234.png)



![1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3033241.png)


